molecular formula C11H13NO3S B148091 N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide CAS No. 139059-40-8

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide

Katalognummer: B148091
CAS-Nummer: 139059-40-8
Molekulargewicht: 239.29 g/mol
InChI-Schlüssel: IKPKKRMXQBKPLD-QXMHVHEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29082. This compound is known for its unique structure, which includes a dihydrofuran ring and a toluene sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide typically involves the reaction of dihydrofuran with toluene sulfonamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    N-dihydrofuran-2-ylidene-benzene-4-sulfonamide: Similar structure but with a benzene ring instead of a toluene ring.

    N-dihydrofuran-2-ylidene-phenyl-4-sulfonamide: Another similar compound with a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

139059-40-8

Molekularformel

C11H13NO3S

Molekulargewicht

239.29 g/mol

IUPAC-Name

(NZ)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11-

InChI-Schlüssel

IKPKKRMXQBKPLD-QXMHVHEDSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCO2

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2

Synonyme

Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (Z)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.